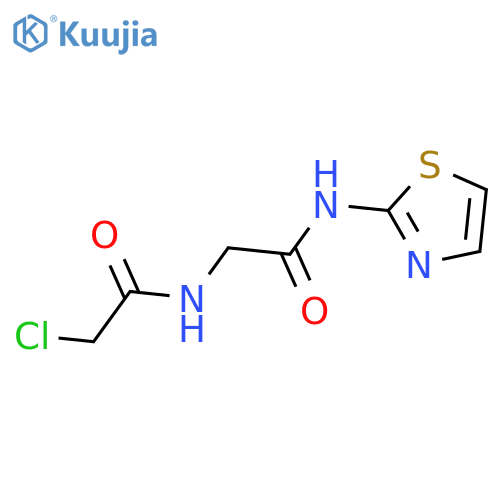Cas no 2411242-14-1 (2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)

2411242-14-1 structure
商品名:2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide
2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)acetamide
- 2-[(2-Chloroacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide
- 2411242-14-1
- EN300-26580750
- Z1562129396
- 2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
- 2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide
-
- インチ: 1S/C7H8ClN3O2S/c8-3-5(12)10-4-6(13)11-7-9-1-2-14-7/h1-2H,3-4H2,(H,10,12)(H,9,11,13)
- InChIKey: BONSVLQKZOCKQJ-UHFFFAOYSA-N
- ほほえんだ: ClCC(NCC(NC1=NC=CS1)=O)=O
計算された属性
- せいみつぶんしりょう: 233.0025754g/mol
- どういたいしつりょう: 233.0025754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26580750-0.5g |
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |
2411242-14-1 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
| Enamine | EN300-26580750-0.05g |
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |
2411242-14-1 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
| Enamine | EN300-26580750-0.25g |
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |
2411242-14-1 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-26580750-5g |
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |
2411242-14-1 | 90% | 5g |
$1821.0 | 2023-11-13 | |
| Enamine | EN300-26580750-2.5g |
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |
2411242-14-1 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
| Enamine | EN300-26580750-0.1g |
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |
2411242-14-1 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
| Enamine | EN300-26580750-1g |
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |
2411242-14-1 | 90% | 1g |
$628.0 | 2023-11-13 | |
| Enamine | EN300-26580750-10g |
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |
2411242-14-1 | 90% | 10g |
$2701.0 | 2023-11-13 | |
| Enamine | EN300-26580750-10.0g |
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |
2411242-14-1 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
| Enamine | EN300-26580750-1.0g |
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |
2411242-14-1 | 95.0% | 1.0g |
$628.0 | 2025-03-20 |
2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
2411242-14-1 (2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide) 関連製品
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
